2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide
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Overview
Description
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is a complex organic compound with the molecular formula C19H20N2OS. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the condensation of 2-methylbenzothiazole with an appropriate amine. The reaction is usually carried out in the presence of a catalyst such as piperidine in an ethanol solvent . The process involves multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including microwave irradiation and one-pot multicomponent reactions. These methods are designed to increase yield and reduce reaction time, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, thereby affecting cellular pathways. In the case of its anti-cancer properties, it targets tyrosine kinases, disrupting the signaling pathways that promote tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-Methylbenzothiazole: Used in various organic synthesis reactions.
2-Amino-6-chlorobenzothiazole: Explored for its potential in medicinal chemistry.
Uniqueness
What sets 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide apart is its unique structure, which combines the benzothiazole ring with a pentanamide group. This structural combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H22N2OS |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C20H22N2OS/c1-4-5-14(3)19(23)21-16-9-7-15(8-10-16)20-22-17-11-6-13(2)12-18(17)24-20/h6-12,14H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
MSNXALVXHJPDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
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